molecular formula C18H13BrO3 B2569318 Naphthalen-2-yl 2-(4-bromophenoxy)acetate CAS No. 313253-30-4

Naphthalen-2-yl 2-(4-bromophenoxy)acetate

Cat. No.: B2569318
CAS No.: 313253-30-4
M. Wt: 357.203
InChI Key: RYKMYVUVKOZBBZ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system and a bromophenoxy group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves the esterification of naphthalen-2-yl acetic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or THF.

Major Products

    Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthalen-2-yl 2-(4-bromophenoxy)ethanol.

Scientific Research Applications

Naphthalen-2-yl 2-(4-bromophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl 2-(4-bromophenoxy)acetate
  • Naphthalen-2-yl 2-(4-chlorophenoxy)acetate
  • Naphthalen-2-yl 2-(4-fluorophenoxy)acetate

Uniqueness

Naphthalen-2-yl 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the specific arrangement of the naphthalene and phenoxy groups contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

naphthalen-2-yl 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKMYVUVKOZBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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